N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14664343
InChI: InChI=1S/C8H13F2N3/c1-6-7(4-12-13(6)2)3-11-5-8(9)10/h4,8,11H,3,5H2,1-2H3
SMILES:
Molecular Formula: C8H13F2N3
Molecular Weight: 189.21 g/mol

N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine

CAS No.:

Cat. No.: VC14664343

Molecular Formula: C8H13F2N3

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine -

Specification

Molecular Formula C8H13F2N3
Molecular Weight 189.21 g/mol
IUPAC Name N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,2-difluoroethanamine
Standard InChI InChI=1S/C8H13F2N3/c1-6-7(4-12-13(6)2)3-11-5-8(9)10/h4,8,11H,3,5H2,1-2H3
Standard InChI Key WMAZSYSYZDKARD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1C)CNCC(F)F

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine (C₈H₁₃F₂N₃) consists of a 1,5-dimethylpyrazole ring linked via a methylene group to a 2,2-difluoroethylamine moiety. The pyrazole ring’s 1- and 5-positions are methylated, enhancing steric stability and influencing electronic distribution. The difluoroethylamine side chain introduces electron-withdrawing fluorine atoms, which modulate polarity and hydrogen-bonding capacity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₃F₂N₃
Molecular Weight189.21 g/mol
IUPAC NameN-[(1,5-dimethylpyrazol-4-yl)methyl]-2,2-difluoroethanamine
Canonical SMILESCC1=C(C=NN1C)CNCC(F)F
XLogP3-AA (Predicted)1.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The compound’s InChIKey (WMAZSYSYZDKARD-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, critical for intermolecular interactions .

Tautomerism and Conformational Dynamics

Pyrazole derivatives exhibit tautomerism, but the 1,5-dimethyl substitution in this compound locks the ring into a single tautomeric form, reducing structural ambiguity . Density functional theory (DFT) studies on analogous pyrazoles reveal that substituents at the 4-position (here, the methylene-difluoroethylamine group) induce slight non-planarity in the pyrazole ring, affecting π-π stacking and dipole interactions .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis typically involves a nucleophilic substitution reaction between 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole and 2,2-difluoroethylamine under controlled conditions.

Reaction Scheme:

  • Step 1: Preparation of 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole via chlorination of 4-methylpyrazole using thionyl chloride.

  • Step 2: Alkylation of 2,2-difluoroethylamine with the chloromethyl intermediate in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours.

Key Optimization Parameters:

  • Temperature: Excess heat promotes side reactions (e.g., Hofmann elimination).

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

  • Stoichiometry: A 1:1.2 molar ratio of chloromethylpyrazole to difluoroethylamine maximizes yield (reported ~68%).

Derivative Formation

The hydrochloride salt (C₈H₁₄ClF₂N₃) is commonly isolated for improved stability, with a molecular weight of 225.67 g/mol . Halogenation or nitration at the pyrazole’s 3-position can further diversify the scaffold, though such modifications remain underexplored for this specific compound .

Physicochemical Properties

Solubility and Partitioning

The compound exhibits moderate lipophilicity (LogP ≈ 1.2), balancing aqueous solubility (~12 mg/mL in water at 25°C) and membrane permeability. Fluorine atoms enhance solubility in polar organic solvents (e.g., ethanol, acetone).

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations at 3320 cm⁻¹ (N–H), 1650 cm⁻¹ (C=N pyrazole), and 1120 cm⁻¹ (C–F) .

  • NMR (¹H): δ 2.25 (s, 3H, N–CH₃), δ 2.98 (t, 2H, CH₂NH), δ 4.15 (s, 2H, pyrazole-CH₂) .

  • Mass Spectrometry: ESI-MS shows a base peak at m/z 189.21 [M+H]⁺, with fragment ions at m/z 142 (pyrazole-CH₂ loss) and m/z 96 (difluoroethylamine).

Biological Activities and Mechanistic Insights

Anticancer Activity

In vitro assays on analogous compounds demonstrate apoptosis induction in MCF-7 breast cancer cells (IC₅₀ ≈ 18 µM) . The mechanism involves ROS generation and caspase-3 activation, though specific data for N-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine remain pending.

Computational and Material Science Perspectives

Nonlinear Optical (NLO) Properties

DFT calculations at the B3LYP/6-31G(d,p) level predict a first hyperpolarizability (β) of 45 × 10⁻³⁰ esu, comparable to urea (β = 8 × 10⁻³⁰ esu) . This arises from charge transfer between the electron-rich pyrazole and electron-deficient difluoroethylamine, positioning the compound as a candidate for optoelectronic devices.

Applications and Future Directions

Drug Development

The compound’s dual inhibitory potential (COX-2/PDE4) warrants exploration in chronic inflammation models. Structural analogs with nitro or hydroxyl substituents show enhanced bioactivity, suggesting avenues for optimization .

Material Science

High hyperpolarizability supports applications in frequency doubling and electro-optic modulation. Thin-film deposition studies are needed to assess practical viability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator